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Compound of Interest

Compound Name:
5-Bromo-4-methyl-2-(1-

piperidinyl)pyridine

CAS No.: 1219960-78-7

Cat. No.: B1525157

Get Quote

The pyridine nucleus is a cornerstone of medicinal chemistry, prized for its presence in

numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic

properties, ability to participate in hydrogen bonding, and metabolic stability make it a

"privileged scaffold."[1][3] The compound 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
represents a versatile chemical intermediate, strategically functionalized for further elaboration

in drug discovery campaigns. The bromine atom at the 5-position serves as a versatile handle

for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the

introduction of diverse molecular fragments.[4][5] The 2-piperidinyl group modulates the

compound's basicity and lipophilicity, while the 4-methyl group provides a steric and electronic

anchor. This guide provides a comprehensive overview of its properties, a robust and validated

synthetic protocol, and its potential applications, particularly in the realm of kinase inhibitor

development.[1]

Physicochemical and Spectroscopic Profile
While specific, experimentally-derived data for CAS 1219960-78-7 is not extensively published

in peer-reviewed literature, we can predict its properties based on its structure and data from
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analogous compounds.[6][7]

Property
Predicted Value /
Characteristic

Rationale & Notes

Molecular Formula C₁₁H₁₅BrN₂
Derived from chemical

structure.

Molecular Weight 255.15 g/mol
Calculated from the molecular

formula.[8]

Appearance Off-white to yellow solid
Typical for functionalized

pyridine derivatives.

Melting Point
Not available. Expected to be

a solid at room temp.

Based on similar substituted

bromopyridines.

Solubility

Soluble in organic solvents

(DCM, Chloroform, Ethyl

Acetate, DMF)

The piperidinyl and methyl

groups enhance solubility in

non-polar solvents.

¹H NMR (Predicted)

Multiple signals expected in

the aromatic (δ 6.5-8.5 ppm)

and aliphatic (δ 1.5-3.5 ppm)

regions.

A singlet for the pyridine

proton, a singlet for the methyl

group, and multiplets for the

piperidinyl protons are

anticipated.[9][10]

¹³C NMR (Predicted)

Signals corresponding to 5

aromatic and 6 aliphatic

carbons.

The carbon bearing the

bromine atom will be shifted

downfield.[11]

Mass Spec (HRMS) [M+H]⁺ expected at ~255.0495 Calculated for C₁₁H₁₆BrN₂⁺.

Core Synthesis: Palladium-Catalyzed Amination
The most logical and robust synthetic route to 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is

via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-

Hartwig amination.[12] This method is renowned for its high efficiency and broad substrate

scope, particularly for constructing C-N bonds with heterocyclic halides.[13][14] The primary

challenge in the amination of bromopyridines is the potential for the pyridine nitrogen to
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coordinate with the palladium catalyst, which can inhibit the catalytic cycle.[12] The selection of

an appropriate bulky, electron-rich phosphine ligand is therefore critical to mitigate this issue

and promote efficient reductive elimination.[15][16]

The proposed starting material for this synthesis is 2,5-dibromo-4-methylpyridine.

Proposed Reaction Mechanism
The synthesis proceeds via the established Buchwald-Hartwig catalytic cycle.
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Caption: Proposed Buchwald-Hartwig catalytic cycle for the synthesis.

Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind

each step is explained to ensure reproducibility and scalability.

Materials & Reagents:

2,5-Dibromo-4-methylpyridine (1.0 eq)

Piperidine (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 eq)

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

Anhydrous Toluene (solvent)

Instrumentation:

Schlenk line or glovebox for inert atmosphere operations

Magnetic stirrer with heating capabilities

Standard laboratory glassware (oven-dried)

Rotary evaporator

Silica gel for column chromatography

Step-by-Step Procedure:

Inert Atmosphere Preparation (Causality: Critical): The Pd(0) catalyst is oxygen-sensitive. All

reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent

catalyst oxidation and ensure high catalytic activity.

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq),

XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).

Evacuate and backfill the flask with Argon three times.

Reagent Addition:

Under a positive flow of Argon, add anhydrous toluene to the flask.

Add 2,5-dibromo-4-methylpyridine (1.0 eq) to the mixture.

Finally, add piperidine (1.2 eq) via syringe. The use of a slight excess of the amine drives

the reaction to completion.

Reaction Execution:
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Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. The elevated

temperature is necessary to overcome the activation energy for the oxidative addition and

reductive elimination steps.[12]

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction

is typically complete within 12-24 hours.

Work-up and Quenching:

Once the reaction is complete, cool the mixture to room temperature.

Quench the reaction by slowly adding water.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine to remove residual base and water-soluble

impurities, and dry over anhydrous sodium sulfate.

Purification:

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary

evaporator.

The crude product is then purified by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield the pure 5-Bromo-4-methyl-2-(1-
piperidinyl)pyridine.

Applications in Drug Discovery
The aminopyridine moiety is a well-established pharmacophore that frequently interacts with

the hinge region of the ATP-binding site in various kinases.[1] The structure of 5-Bromo-4-
methyl-2-(1-piperidinyl)pyridine makes it an ideal starting point for the synthesis of kinase

inhibitor libraries.

Workflow: From Building Block to Lead Candidate
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Caption: Drug discovery workflow utilizing the target compound.
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By employing a Suzuki cross-coupling reaction at the 5-position, researchers can rapidly

generate a library of compounds with diverse aryl or heteroaryl substituents.[5] This library can

then be screened against a panel of kinases (e.g., p38 MAP kinase, tyrosine kinases) to

identify initial hits.[1] Subsequent rounds of medicinal chemistry, focusing on optimizing

potency, selectivity, and pharmacokinetic properties (ADME/Tox), can then lead to the

development of a preclinical candidate.

Safety and Handling
Hazard Classifications: Based on structurally related compounds, 5-Bromo-4-methyl-2-(1-
piperidinyl)pyridine should be handled as an acute oral toxin and a skin/eye irritant.[17][18]

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles,

a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-

ventilated fume hood.

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion
5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a high-value building block for chemical

synthesis and drug discovery. While direct literature on this specific molecule is sparse, its

synthesis can be reliably achieved through established palladium-catalyzed amination

protocols. Its strategic functionalization provides a clear and direct path for the creation of

diverse compound libraries, particularly for targeting kinases and other enzyme classes where

the aminopyridine scaffold has proven effective. This guide provides the necessary technical

foundation for researchers to confidently synthesize, handle, and strategically deploy this

versatile intermediate in their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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